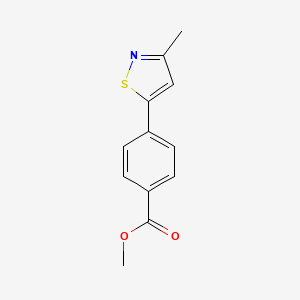
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” is a compound that contains a thiazole moiety. Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . Thiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of a similar compound, “methyl 4- [ (2-chloro-1,3-thiazol-5-yl)methoxy]benzoate”, involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding:
- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form have been studied for their molecular-electronic structure and hydrogen bonding. These compounds form complex sheets and chains of edge-fused rings through N-H...N, N-H...O, and C-H...O hydrogen bonds, highlighting their potential in molecular structure analysis (Portilla et al., 2007).
Synthesis and Biological Activities:
- Novel Arylazopyrazolones substituted with Thiazolyhydrazone, including compounds related to Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have shown significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Shah, 2014).
Spectroscopic Studies and Molecular Aggregation:
- Spectroscopic studies on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol reveal insights into molecular aggregation, especially in different organic solvent solutions. These findings are important for understanding compound behaviors in various chemical environments (Matwijczuk et al., 2016).
Molecular Organization in Bilayers:
- Investigations into the molecular organization of compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in lipid bilayers can provide insights into their interactions with biological membranes. This research is crucial for the development of drug delivery systems and understanding cell membrane interactions (Kluczyk et al., 2016).
Chemical Synthesis and Potential Drug Discovery:
- The efficient synthesis of hydroxy-substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives, closely related to the compound , highlights its potential as a building block in drug discovery. These derivatives offer opportunities for creating a wide range of bioactive molecules (Durcik et al., 2020).
Antiproliferative Effects on Human Leukemic Cells:
- A series of 4-thiazolidinone analogues, related to Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have been synthesized and shown to have potent antiproliferative effects on human leukemic cells. This suggests the compound's potential in cancer research and therapy (Kumar et al., 2014).
Orientations Futures
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of “Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” could involve further exploration of these properties and potential applications.
Propriétés
IUPAC Name |
methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSEMNOINVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)


![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)







![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)